Ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse biological activities, making them significant in various sectors of the chemical industry, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition-metal catalysts or photoredox reactions. For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Amberlyst-70 can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize novel reactants and innovative reaction types to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of agricultural chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: Another pyrazole derivative with similar synthetic routes and biological activities.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Shares structural similarities and is used in similar applications.
Uniqueness
Ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
ethyl 2-ethyl-5-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-4-17-14(15(18)19-5-2)10-13(16-17)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
AXEGJGJORRXWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=C(C=C2)C)C(=O)OCC |
Origin of Product |
United States |
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